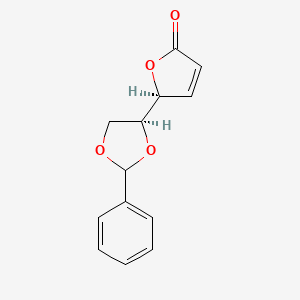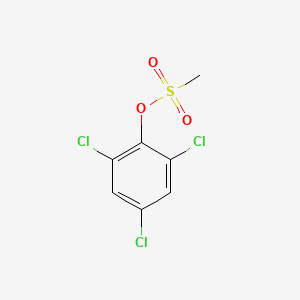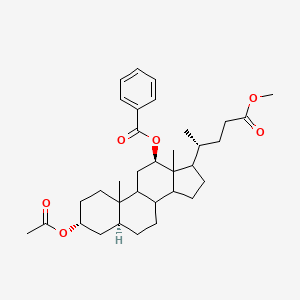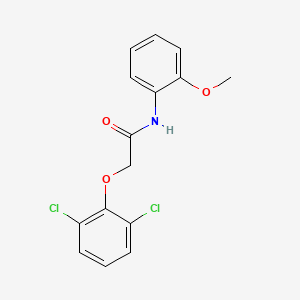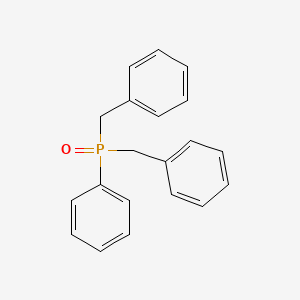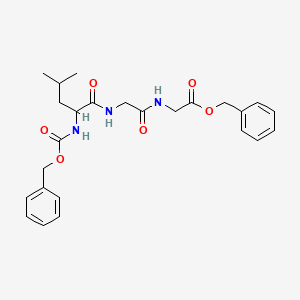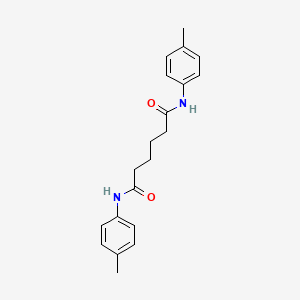
(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation of 1-(4-methoxyphenyl)ethanone with 4-phenyl-1,3-thiazol-2-ylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which (1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. Further research is needed to elucidate the precise mechanisms and identify the key molecular targets involved.
相似化合物的比较
Similar Compounds
(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone: shares structural similarities with other hydrazone derivatives and thiazole-containing compounds.
Thiosemicarbazones: These compounds also contain hydrazone functional groups and have been studied for their antimicrobial and anticancer properties.
Benzothiazoles: Similar to thiazoles, benzothiazoles are heterocyclic compounds with potential biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C18H17N3OS |
|---|---|
分子量 |
323.4 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3OS/c1-13(14-8-10-16(22-2)11-9-14)20-21-18-19-17(12-23-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,19,21)/b20-13+ |
InChI 键 |
IFQRBFDQHNTOAZ-DEDYPNTBSA-N |
手性 SMILES |
C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
规范 SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





